2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile
Description
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile is a fluorinated organic compound featuring a malononitrile core conjugated with a tetrafluoroethoxy-substituted aniline moiety. Its structure combines electron-withdrawing groups (tetrafluoroethoxy and nitriles), which enhance stability and reactivity. For instance, malononitrile derivatives are frequently synthesized via condensation reactions under basic conditions, as seen in , where malononitrile reacts with acrylonitrile derivatives in methanol or 2-propanol with Na₂CO₃ .
Properties
IUPAC Name |
2-[[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N3O/c13-11(14)12(15,16)20-10-3-1-2-9(4-10)19-7-8(5-17)6-18/h1-4,7,11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDXBNBZUOAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with malononitrile in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile involves its interaction with specific molecular targets. The tetrafluoroethoxy group may enhance its binding affinity to certain proteins or enzymes, influencing their activity . The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile
- Structure: Shares the malononitrile backbone but incorporates an indolinone ring instead of a tetrafluoroethoxy-aniline group .
- Synthesis & Applications: Prepared as a pharmaceutical intermediate, its crystal structure lacks classic hydrogen bonds, suggesting lower polarity compared to the target compound.
- Key Difference : The tetrafluoroethoxy group in the target compound likely enhances lipophilicity and electron-withdrawing effects, which could improve bioactivity in agrochemicals (see ) .
Pesticide Analogs with Tetrafluoroethoxy Groups
- Example : 1-(2-(2,4-Dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl)-1H-1,2,4-triazole (tetrazole-class pesticide) .
- Comparison: Both compounds feature the 1,1,2,2-tetrafluoroethoxy group, which imparts resistance to metabolic degradation. The target compound’s malononitrile core may confer stronger electrophilicity, favoring nucleophilic addition reactions, whereas the triazole in the pesticide enables metal coordination (e.g., in enzyme inhibition).
Fluorinated Aromatic Amines
- Example : 2-Fluoro-3-methyl-6-nitroaniline () .
- Comparison: The nitro and fluoro groups in 2-fluoro-3-methyl-6-nitroaniline are meta-directing, similar to the tetrafluoroethoxy group in the target compound.
Data Table: Structural and Functional Comparison
Key Research Findings
Electronic Effects : The tetrafluoroethoxy group in the target compound strongly withdraws electrons via its -OCF₂CF₂H moiety, stabilizing negative charge in intermediates. This contrasts with nitro or chloro groups in analogs, which offer less steric shielding .
Synthetic Flexibility: Malononitrile derivatives are synthesized under mild basic conditions (e.g., Na₂CO₃ in alcohol/water), enabling scalable production .
Toxicity Data Gap: Similar compounds like 1-(2-amino-6-nitrophenyl)ethanone lack thorough toxicological studies (), highlighting a research need for the target compound .
Biological Activity
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile (CAS Number: 1020252-59-8) is a synthetic compound that has garnered attention due to its potential biological activities. The compound's structure features a malononitrile moiety linked to an aniline derivative with a tetrafluoroethoxy group, which may influence its reactivity and interaction with biological systems.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 285.2 g/mol. The compound exhibits several notable physical properties:
- Melting Point : Not specified in the sources.
- Solubility : Information on solubility in various solvents is limited but is crucial for understanding its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various biological pathways. The following sections detail specific areas of activity.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties. For instance, related malononitrile derivatives have shown efficacy against certain bacterial strains by inhibiting growth and biofilm formation. However, specific data regarding this compound's antimicrobial effects are sparse.
Inhibition of Enzymatic Activity
Some studies suggest that malononitrile derivatives can act as enzyme inhibitors. For example:
- Type III Secretion System (T3SS) : A dissertation highlighted the development of screening assays for T3SS inhibitors, noting that certain compounds could significantly reduce secretion levels of virulence factors in pathogenic bacteria. While this compound was not directly tested in this context, its structural analogs showed promise in inhibiting similar pathways .
The exact mechanism through which this compound exerts its biological effects remains to be elucidated. However, it is hypothesized that the presence of the tetrafluoroethoxy group may enhance lipophilicity and facilitate membrane penetration, thereby affecting cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
